molecular formula C26H19NO6 B2527343 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide CAS No. 898415-77-5

2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide

Cat. No.: B2527343
CAS No.: 898415-77-5
M. Wt: 441.439
InChI Key: DDVQEPZKUZHUAG-UHFFFAOYSA-N
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Description

2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide is a complex organic compound that features a benzofuran ring, a chromenone structure, and an acetamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide typically involves multiple steps, including the formation of the benzofuran and chromenone rings, followed by their coupling and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzofuran and chromenone cores, which are then linked via an ether bond to the acetamide group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of microwave-assisted synthesis for faster reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains .

Scientific Research Applications

2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran and chromenone derivatives, such as:

Uniqueness

What sets 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide apart is its unique combination of benzofuran and chromenone structures, which may confer distinct biological activities and therapeutic potential. Its specific functional groups and molecular configuration allow for targeted interactions with biological molecules, making it a promising candidate for further research and development .

Properties

IUPAC Name

2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO6/c1-30-20-9-5-8-16-10-22(33-26(16)20)19-13-25(29)32-23-11-17(15-6-3-2-4-7-15)21(12-18(19)23)31-14-24(27)28/h2-13H,14H2,1H3,(H2,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVQEPZKUZHUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=CC(=C(C=C34)OCC(=O)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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